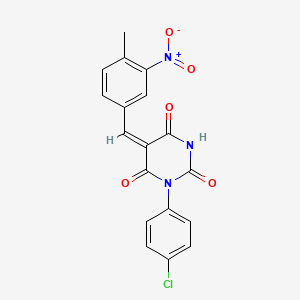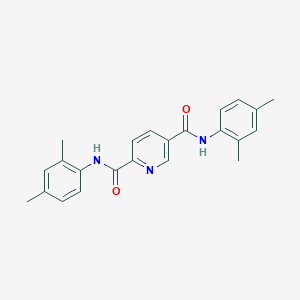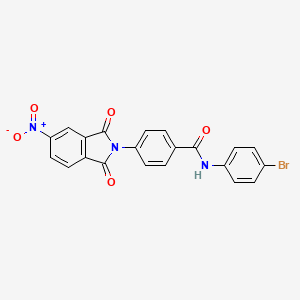
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis.
Wirkmechanismus
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. NAE activates NEDD8, a small ubiquitin-like modifier, which is then conjugated to target proteins to facilitate their degradation by the proteasome. Inhibition of NAE by 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide leads to the accumulation of proteins that are targeted for degradation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting NAE and leading to the accumulation of proteins that are targeted for degradation. 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its potency and specificity as an inhibitor of NAE. This allows for the selective inhibition of protein degradation in cells, which can be useful for studying the role of specific proteins in cellular processes. However, one limitation of using 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide is its toxicity, which can limit its use in certain experiments. Additionally, 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has a short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Zukünftige Richtungen
One future direction for the study of 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide is the development of more potent and selective inhibitors of NAE. This could lead to the identification of new targets for cancer therapy and the development of more effective treatments. Additionally, the combination of 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy, could be further explored to improve treatment outcomes. Finally, the role of NAE in other cellular processes, such as DNA damage response and cell differentiation, could be studied to better understand its role in cancer development and progression.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting NAE and leading to the accumulation of proteins that are targeted for degradation. 3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2IN2O2/c1-9-14(17(23)21-13-8-3-2-7-12(13)20)16(22-24-9)15-10(18)5-4-6-11(15)19/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPVEYXEOOLRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740040.png)
![N-[(5-bromo-2-thienyl)methylene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B3740068.png)
![2,4-dichloro-N-{4-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3740072.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3740080.png)
![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B3740086.png)

![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
![N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)


![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
